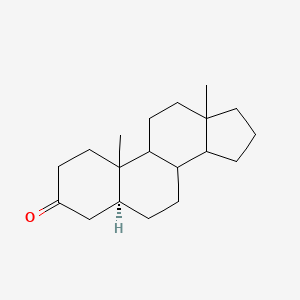
3-Oxo-5alpha-steroid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-5alpha-steroid is a type of steroid characterized by the presence of a keto group at the third carbon position and an alpha configuration at the fifth carbon position. This compound is a significant intermediate in the biosynthesis and metabolism of various steroid hormones, including androgens and estrogens .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-5alpha-steroid typically involves the oxidation of 5alpha-steroids. One common method is the oxidation of 5alpha-androstan-3beta-ol using reagents such as chromium trioxide (CrO3) in acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the 3-oxo group .
Industrial Production Methods: Industrial production of this compound often employs microbial transformation processes. Specific strains of bacteria or fungi are used to convert precursor steroids into the desired this compound through enzymatic oxidation. This method is advantageous due to its high specificity and efficiency .
化学反应分析
Types of Reactions: 3-Oxo-5alpha-steroid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the 3-oxo group to other functional groups.
Reduction: The 3-oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3-hydroxy-5alpha-steroids.
Substitution: Formation of various substituted steroids depending on the nucleophile used.
科学研究应用
Biological Role and Mechanism of Action
3-Oxo-5alpha-steroids are crucial in the conversion of steroid hormones, primarily through the action of steroid 5-alpha-reductases (SRD5As). These enzymes catalyze the reduction of 4-androstene-3,17-dione to 5α-androstanedione and testosterone to dihydrotestosterone (DHT), both of which are vital for normal physiological functions such as development, reproduction, and maintenance of secondary sexual characteristics .
Enzymatic Activity
- Types of SRD5A : There are three main types of SRD5A enzymes:
Clinical Implications
The activity of 3-Oxo-5alpha-steroids has significant clinical implications, particularly concerning hormonal regulation and cancer biology.
Prostate Cancer
Dihydrotestosterone is implicated in the progression of prostate cancer. Increased activity of SRD5A1 and decreased activity of SRD5A2 have been observed during prostate cancer progression. Targeting these enzymes may provide therapeutic avenues for managing prostate cancer .
5-alpha-Reductase Deficiency
Deficiencies in SRD5A can lead to disorders such as 5-alpha-reductase deficiency, characterized by ambiguous genitalia and other developmental issues. Genetic studies have identified mutations in the SRD5A2 gene that contribute to this condition, highlighting the importance of early diagnosis and potential gene therapy approaches .
Inhibitors of SRD5A
Several inhibitors targeting SRD5A have been developed for clinical use:
- Finasteride : Used for benign prostatic hyperplasia (BPH) and male pattern baldness.
- Dutasteride : More potent than finasteride, used for BPH treatment.
These inhibitors work by blocking the conversion of testosterone to DHT, thereby reducing androgenic effects in tissues .
Potential for Drug Development
Research into the structural biology of SRD5As has paved the way for designing selective inhibitors that could minimize side effects while maximizing therapeutic efficacy against conditions like prostate cancer and androgen-related disorders .
Case Studies and Research Findings
作用机制
The mechanism of action of 3-Oxo-5alpha-steroid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes like 5alpha-reductase, which converts it into dihydrotestosterone, a potent androgen. This conversion plays a crucial role in sexual differentiation and androgen physiology .
Molecular Targets and Pathways:
5alpha-reductase: Converts this compound into dihydrotestosterone.
Androgen Receptors: Dihydrotestosterone binds to androgen receptors, influencing gene expression and cellular functions.
相似化合物的比较
3-Oxo-5alpha-steroid can be compared with other similar compounds such as:
5alpha-androstan-3beta-ol: Lacks the 3-oxo group, making it less reactive in certain chemical reactions.
5alpha-dihydrotestosterone: A more potent androgen formed from this compound.
3-Oxo-4alpha-steroid: Differs in the configuration at the fourth carbon position, affecting its biological activity.
Uniqueness: this compound is unique due to its specific configuration and functional group, which confer distinct chemical reactivity and biological activity. Its role as a precursor in the biosynthesis of potent androgens highlights its importance in both research and industrial applications .
属性
分子式 |
C19H30O |
|---|---|
分子量 |
274.4 g/mol |
IUPAC 名称 |
(5S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3/t13-,15?,16?,17?,18?,19?/m0/s1 |
InChI 键 |
VMNRNUNYBVFVQI-RLWQEURSSA-N |
手性 SMILES |
CC12CCCC1C3CC[C@H]4CC(=O)CCC4(C3CC2)C |
规范 SMILES |
CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C |
同义词 |
5 alpha-androstan-3-one androstan-3-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















